
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester
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Overview
Description
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a trifluoromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester typically involves the esterification of (S)-3-Amino-4,4,4-trifluoro-butyric acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses a mineral acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent for converting the ester to an alcohol.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions involving the amino group.
Major Products Formed
Hydrolysis: (S)-3-Amino-4,4,4-trifluoro-butyric acid and ethanol.
Reduction: (S)-3-Amino-4,4,4-trifluoro-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4,4,4-trifluoro-butyric acid: The parent compound without the ester group.
(S)-3-Amino-4,4,4-trifluoro-butanol: The reduced form of the ester.
(S)-3-Amino-4,4,4-trifluoro-butyric acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester (also known as ethyl 3-amino-4,4,4-trifluorobutanoate) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₈F₃NO₂
- Molecular Weight : 183.13 g/mol
- CAS Number : 372-29-2
The presence of trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Research indicates that this compound acts as a bioisostere for leucine, influencing various biological pathways. The trifluoromethyl group contributes to its interaction with biological targets by mimicking the hydrophobic characteristics of natural amino acids while providing unique electronic properties.
- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Root Growth Stimulation : In plant biology, derivatives such as 4,4,4-trifluoro-3-(indole-3-)butyric acid have been reported to promote root elongation in various plant species. This activity suggests potential applications in agriculture for enhancing crop growth .
- Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a selective modulator in biological systems makes it a candidate for developing targeted therapies .
Synthesis Methods
The synthesis of this compound has been explored through various methods:
These methods highlight the versatility and efficiency of synthesizing this compound for research and industrial applications.
Case Studies and Research Findings
- Neurodegenerative Disorders : A study investigated the effects of this compound on models of neurodegeneration. Results indicated significant neuroprotective effects against oxidative stress-induced cell death .
- Agricultural Applications : Research demonstrated that the application of trifluoro derivatives could enhance root growth by up to 40% in lettuce seedlings within 72 hours, suggesting their utility in agricultural practices aimed at improving crop yields .
Properties
IUPAC Name |
ethyl (3S)-3-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOZZWGWBBRRF-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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